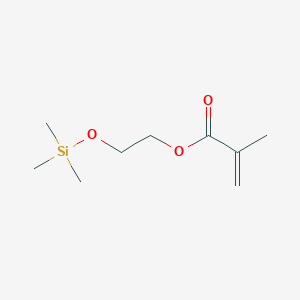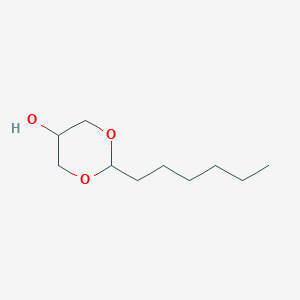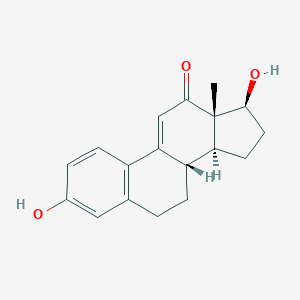
3,17
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,17 is a complex organic compound with a unique structure This compound is part of the steroid family and is known for its significant biological activity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,17 involves multiple steps, typically starting from simpler steroid precursors. The process often includes hydroxylation, methylation, and cyclization reactions under controlled conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride.
Industrial Production Methods
Industrial production of this compound is usually carried out through large-scale organic synthesis techniques. These methods often involve the use of high-pressure reactors and specialized catalysts to ensure high yield and purity. The process is optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
3,17 undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the conversion of hydroxyl groups to ketones or aldehydes using oxidizing agents like chromium trioxide.
Reduction: Reduction reactions can convert ketones back to alcohols using reagents such as sodium borohydride.
Substitution: Halogenation and other substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents include:
Oxidizing agents: Chromium trioxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce ketones, while reduction can yield alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a model molecule to study steroid synthesis and reactions. It helps in understanding the behavior of complex organic molecules under various conditions.
Biology
In biological research, 3,17 is studied for its role in cellular processes and its potential as a biomarker for certain diseases.
Medicine
Medically, this compound is explored for its potential therapeutic effects. It has shown promise in preliminary studies for treating conditions like inflammation and hormonal imbalances.
Industry
In the industrial sector, this compound is used in the synthesis of other complex steroids and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3,17 involves its interaction with specific molecular targets in the body. It binds to steroid receptors, influencing gene expression and cellular activity. This interaction can modulate various biological pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
Estradiol: A naturally occurring steroid hormone with similar structural features.
Testosterone: Another steroid hormone with comparable biological activity.
Cortisol: A steroid hormone involved in stress response.
Uniqueness
What sets 3,17 apart is its specific configuration and the presence of hydroxyl groups at positions 3 and 17. These features contribute to its unique biological activity and potential therapeutic applications.
Properties
CAS No. |
16143-51-4 |
|---|---|
Molecular Formula |
C18H20O3 |
Molecular Weight |
284.3 g/mol |
IUPAC Name |
(8S,13S,14S,17S)-3,17-dihydroxy-13-methyl-7,8,14,15,16,17-hexahydro-6H-cyclopenta[a]phenanthren-12-one |
InChI |
InChI=1S/C18H20O3/c1-18-15(6-7-16(18)20)13-4-2-10-8-11(19)3-5-12(10)14(13)9-17(18)21/h3,5,8-9,13,15-16,19-20H,2,4,6-7H2,1H3/t13-,15+,16+,18+/m1/s1 |
InChI Key |
UFZJCFGLLBQULK-VKZRIFJHSA-N |
SMILES |
CC12C(CCC1O)C3CCC4=C(C3=CC2=O)C=CC(=C4)O |
Isomeric SMILES |
C[C@]12[C@@H](CC[C@@H]1O)[C@@H]3CCC4=C(C3=CC2=O)C=CC(=C4)O |
Canonical SMILES |
CC12C(CCC1O)C3CCC4=C(C3=CC2=O)C=CC(=C4)O |
Synonyms |
12-oxo-9(11)-dehydroestradiol 12-oxo-E2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


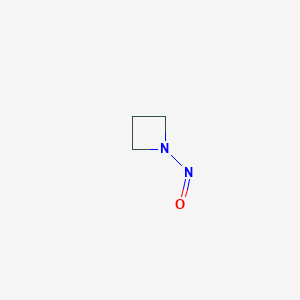
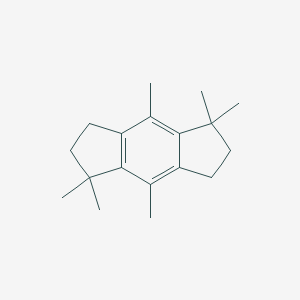
![Dibenzo[h,rst]pentaphene](/img/structure/B93501.png)
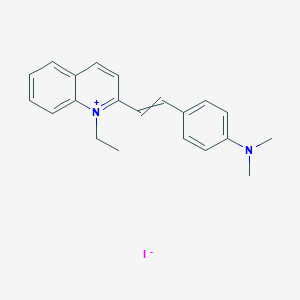
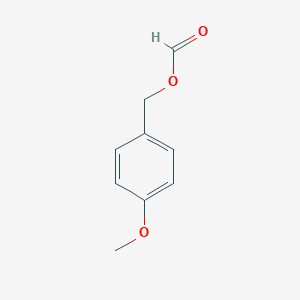
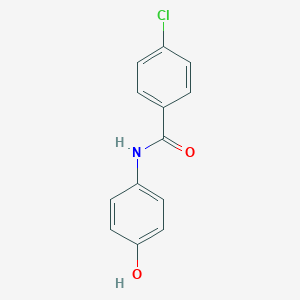
![Benzo[pqr]picene](/img/structure/B93510.png)
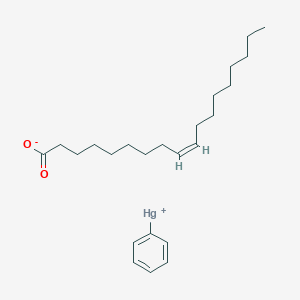
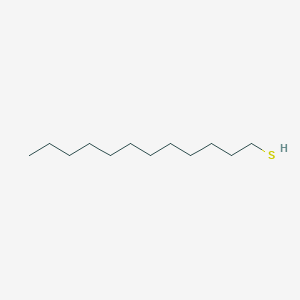
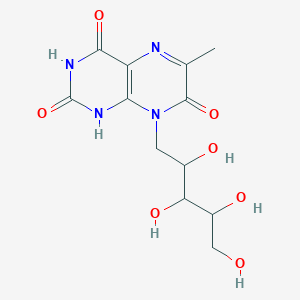
![5-Bromo[1,1'-biphenyl]-2-ol](/img/structure/B93515.png)
